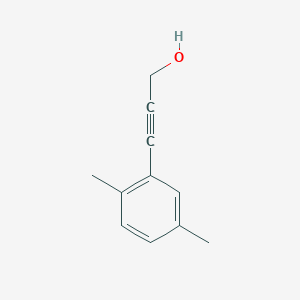

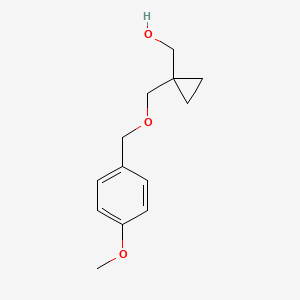

![molecular formula C12H6Cl2IN3 B6322653 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine CAS No. 1095708-36-3](/img/structure/B6322653.png)

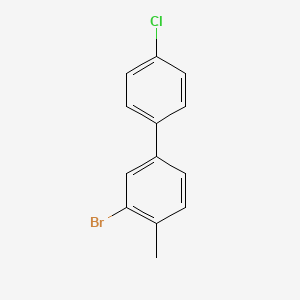

6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

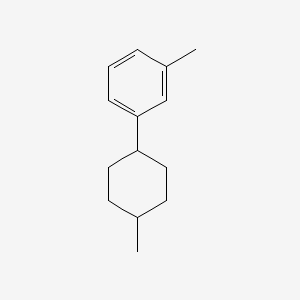

“6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine” is a chemical compound with the formula C12H7Cl2N3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringClc1ccc2nc(cn2n1)-c3ccccc3 . The IUPAC Standard InChI is InChI=1S/C12H7Cl2N3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H . Chemical Reactions Analysis

The compound is part of the imidazopyridine family, which is one of the important fused bicyclic 5–6 heterocycles . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.03 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique

6-Cl-4CP-3-I-IP has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of novel heterocyclic compounds, as a ligand for metal complexes, and as a catalyst for a variety of chemical reactions. It has also been used in the synthesis of biologically active compounds and in the development of new drugs. In addition, it has been studied for its potential applications in the field of nanotechnology.

Mécanisme D'action

Target of Action

The primary target of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is the interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

The compound interacts with IL-17A, inhibiting its activity . This inhibition disrupts the signaling through the IL-17R, reducing the pro-inflammatory response

Biochemical Pathways

The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this axis, reducing inflammation and tissue damage . This can lead to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Pharmacokinetics

It is mentioned that small molecule il-17a inhibitors may provide efficacy comparable to anti-il-17a antibodies for psoriasis .

Result of Action

The inhibition of IL-17A by the compound leads to a reduction in inflammation and tissue damage . This can result in improved symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Avantages Et Limitations Des Expériences En Laboratoire

6-Cl-4CP-3-I-IP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in a three-step process. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it is also relatively expensive to obtain, and it is not soluble in water, which can limit its use in some experiments.

Orientations Futures

There are several potential future directions for the research of 6-Cl-4CP-3-I-IP. One potential direction is the further study of its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications in the field of nanotechnology, as well as its potential use in the synthesis of novel heterocyclic compounds and in the development of new drugs. Finally, further research could be done to explore its potential use in the field of medicine, such as its potential use as a therapeutic agent.

Méthodes De Synthèse

6-Cl-4CP-3-I-IP can be synthesized in a three-step process. The first step involves the reaction of 4-chlorophenyl iodide with 2-chloro-6-iodopyridine in the presence of sodium hydroxide and acetic acid. This reaction produces 6-Cl-4CP-3-I-IP and 2-chloro-6-iodopyridine as the major products. In the second step, the 6-Cl-4CP-3-I-IP is reacted with acetic anhydride in the presence of sodium hydroxide to produce the desired product. In the final step, the product is purified by column chromatography to obtain the pure compound.

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2IN3/c13-8-3-1-7(2-4-8)11-12(15)18-10(16-11)6-5-9(14)17-18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNBMHRNHWNNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

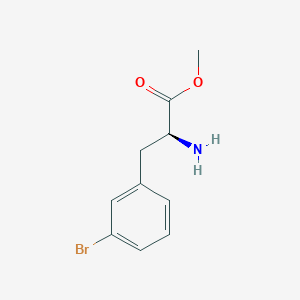

![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)